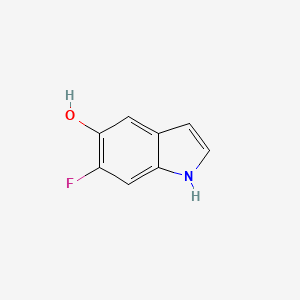
6-fluoro-1H-indol-5-ol
描述
6-fluoro-1H-indol-5-ol is a compound with the molecular formula C8H6FNO. It has an average mass of 151.138 Da and a monoisotopic mass of 151.043335 Da .
Synthesis Analysis
The synthesis of indole derivatives, such as 6-fluoro-1H-indol-5-ol, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C-N and N-N bonds . A specific synthesis method for 6-fluoro-1H-indol-5-ol is not available in the retrieved papers, but a solution of 6-fluoro-1H-indole in anhydrous THF was mentioned in one study .Molecular Structure Analysis
Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. Indole is aromatic because it is cyclic, planar, and follows the 4n+2 rule with its 10 π-electrons .Chemical Reactions Analysis
Indole derivatives, including 6-fluoro-1H-indol-5-ol, can undergo a variety of chemical reactions. These include electrophilic substitution, due to the excessive π-electrons delocalization . The specific chemical reactions involving 6-fluoro-1H-indol-5-ol are not detailed in the retrieved papers.科学研究应用
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
-
Antihypertensive Applications Indazole-containing heterocyclic compounds have been used as antihypertensive agents . The specific methods of application and the outcomes would depend on the specific derivative and its intended use.
-
Antidepressant Applications Some indazole structural motifs are found in recently marketed drugs used for their antidepressant effects . The specific methods of application and the outcomes would depend on the specific derivative and its intended use.
-
Anti-Inflammatory Applications Indole derivatives have shown potential as anti-inflammatory agents . The specific methods of application and the outcomes would depend on the specific derivative and its intended use.
-
Antibacterial Applications Indazole-containing heterocyclic compounds have been used as antibacterial agents . The specific methods of application and the outcomes would depend on the specific derivative and its intended use.
-
Treatment of Respiratory Diseases Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
-
Synthesis of Other Compounds Indazole derivatives can be used in the synthesis of other compounds. For example, C–H activation of imidate esters and oxidative coupling with anthranils allowed efficient synthesis of 1H-indazoles with the help of cooperative Co- and Cu-catalyzed reaction in the absence of metal oxidants .
-
Anticancer Applications Indazole-containing heterocyclic compounds have shown potential as anticancer agents . The specific methods of application and the outcomes would depend on the specific derivative and its intended use.
-
Antidiabetic Applications Some indazole structural motifs are found in recently marketed drugs used for their antidiabetic effects . The specific methods of application and the outcomes would depend on the specific derivative and its intended use.
-
Antimalarial Applications Indole derivatives have shown potential as antimalarial agents . The specific methods of application and the outcomes would depend on the specific derivative and its intended use.
-
Anticholinesterase Applications Indazole-containing heterocyclic compounds have been used as anticholinesterase agents . The specific methods of application and the outcomes would depend on the specific derivative and its intended use.
-
Treatment of Neurological Disorders Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of neurological disorders .
-
Synthesis of Complex Molecules Indazole derivatives can be used in the synthesis of complex molecules. For example, transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
未来方向
Indole derivatives have diverse biological activities and immense potential for therapeutic applications. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, there is significant interest among researchers to synthesize a variety of indole derivatives, including 6-fluoro-1H-indol-5-ol, for screening different pharmacological activities.
属性
IUPAC Name |
6-fluoro-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJHCCZRXUOIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621800 | |
| Record name | 6-Fluoro-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1H-indol-5-ol | |
CAS RN |
288386-15-2 | |
| Record name | 6-Fluoro-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

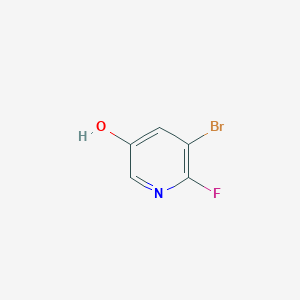
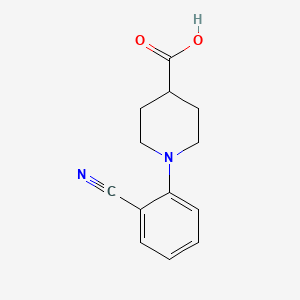
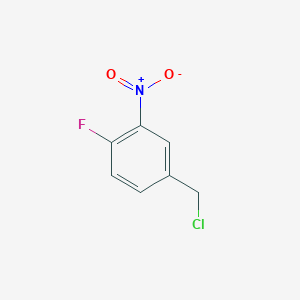
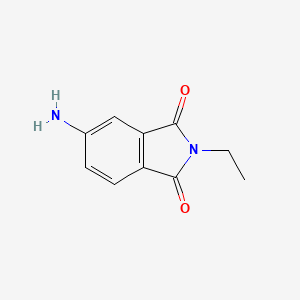
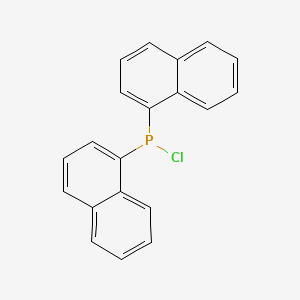
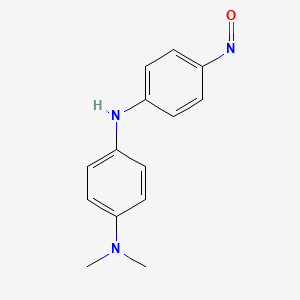
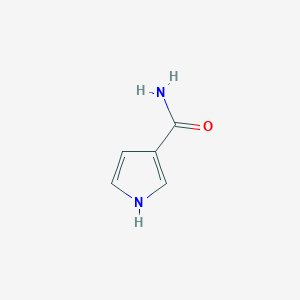
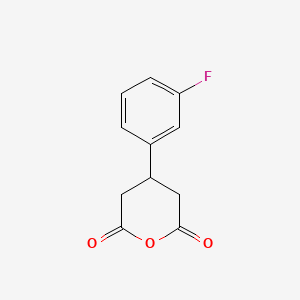
![2-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592291.png)
![4-[trans-4-(trans-4-Methylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B1592294.png)
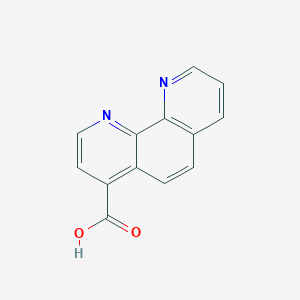
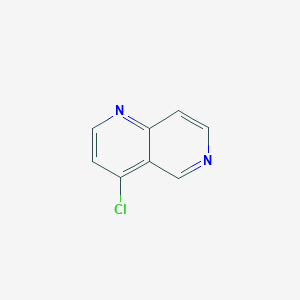
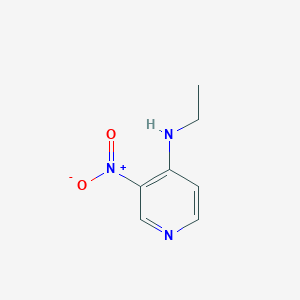
![1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride](/img/structure/B1592302.png)